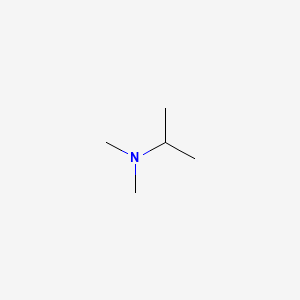

N,N-Dimethylisopropylamine

概要

説明

N,N-Dimethylisopropylamine is an acyclic tertiary amine with the molecular formula C5H13N. It is a colorless liquid that is miscible with water and has a strong, fishy odor. This compound is commonly used as a catalyst in various industrial processes, particularly in the production of polyurethane foams .

準備方法

Synthetic Routes and Reaction Conditions: N,N-Dimethylisopropylamine can be synthesized through the alkylation of isopropylamine with formaldehyde and formic acid. The reaction typically involves the following steps:

Alkylation: Isopropylamine reacts with formaldehyde and formic acid to form this compound.

Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the same alkylation reaction but is optimized for large-scale production .

化学反応の分析

Types of Reactions: N,N-Dimethylisopropylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: It can be reduced to form isopropylamine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: this compound oxide.

Reduction: Isopropylamine.

Substitution: Various N-substituted derivatives.

科学的研究の応用

Catalyst in Organic Synthesis

DMIPA is widely used as a catalyst in the formation of polyurethane foams and other organic compounds. Its unique structure allows it to facilitate various chemical reactions effectively .

Biological Synthesis

In biological research, DMIPA serves as a precursor for synthesizing biologically active compounds. Its ability to donate methyl groups upon protonation enhances its utility in methylation reactions involving nitrogen-containing compounds .

Pharmaceuticals

DMIPA is crucial in the pharmaceutical industry as it acts as an alkylating agent in drug synthesis processes, including the preparation of specific therapeutic agents .

Industrial Applications

In industrial settings, DMIPA is utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to enhance product performance .

Case Study 1: Methylation of Nitrogen-Containing Compounds

A study highlighted the methyl migration between protonated DMIPA and neutral aliphatic amines in the gas phase. This reaction showcases DMIPA's role in facilitating methyl transfer processes, which are critical for understanding nitrogen chemistry .

Case Study 2: Structural Elucidation of Nereistoxin

DMIPA played a significant role in determining the structure of Nereistoxin, where its interaction with Raney nickel led to the formation of DMIPA alongside dimethylamine. This was pivotal in confirming the compound's structure as containing a 4-N,N-dimethylamino-1,2-dithiolane framework.

作用機序

The mechanism of action of N,N-Dimethylisopropylamine involves its ability to act as a nucleophile due to the presence of the lone pair of electrons on the nitrogen atom. This allows it to participate in various nucleophilic substitution reactions. The compound can also undergo protonation, leading to the migration of its methyl group to other nitrogen-containing compounds .

類似化合物との比較

- N,N-Dimethylethylamine

- N,N-Diisopropylmethylamine

- N,N-Dimethylhexylamine

- N,N-Diisopropylethylamine

Comparison: N,N-Dimethylisopropylamine is unique due to its specific structure, which provides it with distinct reactivity and physical properties. For example, compared to N,N-Dimethylethylamine, this compound has a higher boiling point and different solubility characteristics .

生物活性

N,N-Dimethylisopropylamine (DMIPA) is a tertiary amine with the molecular formula CHN and a molecular weight of 87.17 g/mol. Its biological activity has been the subject of various studies, revealing insights into its chemical properties, toxicity, and potential applications in different fields.

DMIPA is classified as a hazardous substance due to its corrosive nature and potential health risks. It has been shown to be extremely destructive to tissues, particularly affecting the mucous membranes and upper respiratory tract, eyes, and skin. The compound is classified under several hazard categories, including:

- Flammability : Flam. Liq. 2

- Acute Toxicity : Acute Tox. 4 (oral), Acute Tox. 3 (inhalation)

- Skin Corrosion/Irritation : Skin Corr./Irrit. 1A

- Eye Damage/Irritation : Eye Dam./Irrit. 1

- Specific Target Organ Toxicity (STOT) : STOT SE 3 (respiratory irritation) .

Methyl Migration Studies

Research has indicated that DMIPA can participate in methyl migration processes, particularly when protonated. Studies using ion trap mass spectrometry have shown that protonated DMIPA acts as a better methyl donor compared to its neutral form. This behavior is significant in both gas phase reactions and aqueous solutions, suggesting that protonation enhances its reactivity with other nitrogen-containing compounds .

Cytotoxic Effects

The cytotoxicity of DMIPA has been evaluated in various cellular models. For instance, it has been noted to cause significant respiratory irritation upon exposure, which can lead to symptoms such as cough and shortness of breath. The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity in rats was determined to be 90 mg/kg .

Case Study: Toxicological Assessment

A toxicological assessment highlighted the effects of DMIPA on human health and the environment. The compound was found to have a low biodegradability rate (29% over 28 days), indicating potential environmental persistence . Furthermore, aquatic toxicity studies revealed:

- LC50 for fish (Leuciscus idus) : 22 - 46 mg/L over 96 hours.

- EC50 for Daphnia magna : 38.4 mg/L over 48 hours .

These findings underscore the importance of handling DMIPA with care due to its toxicological profile.

Hydroaminoalkylation Reactions

In synthetic chemistry, DMIPA has been utilized in hydroaminoalkylation reactions catalyzed by titanium complexes. In one study, DMIPA was reacted with alkenes to produce mono- and dialkylated products with yields reaching up to 42%. This demonstrates its utility in organic synthesis, particularly for creating complex amine structures .

Summary Table of Biological Activities

| Activity Type | Finding/Result |

|---|---|

| Cytotoxicity | Causes respiratory irritation; NOAEL = 90 mg/kg |

| Methyl Migration | Protonated form is a better methyl donor |

| Aquatic Toxicity | LC50 (fish): 22 - 46 mg/L; EC50 (Daphnia): 38.4 mg/L |

| Synthetic Applications | Yield of hydroaminoalkylation reactions: up to 42% |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling DMIPA in laboratory settings?

DMIPA requires strict safety measures due to its potential health hazards. Key protocols include:

- Personal Protective Equipment (PPE): Safety goggles, impervious gloves, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors, especially during transfers or reactions involving volatile DMIPA .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid drainage contamination .

- Exposure Response: Immediate rinsing with water for skin/eye contact and moving to fresh air for inhalation exposure .

Q. How is DMIPA utilized as a base or catalyst in organic synthesis?

DMIPA serves as a tertiary amine in reactions requiring non-nucleophilic bases. Methodological considerations include:

- Solvent Compatibility: Use polar aprotic solvents (e.g., acetone) to enhance solubility and reaction efficiency .

- Stoichiometry Optimization: Maintain a 1:1.2 molar ratio of DMIPA to electrophilic reagents (e.g., ethyl 4-bromobutyrate) to minimize side reactions .

- Work-Up: Acidic quenching (e.g., 3M HCl) followed by cation-exchange resin purification ensures high product yield .

Q. What spectroscopic methods are effective for characterizing DMIPA's physical properties?

- Gas Chromatography (GC): Determines purity (>99%) by analyzing retention times and peak areas .

- Mass Spectrometry (MS): Identifies fragmentation patterns (e.g., α C-C bond cleavage) to confirm structural integrity .

- Boiling Point Analysis: Isobaric vapor-liquid equilibrium measurements with acetone resolve azeotropic behavior for distillation optimization .

Advanced Research Questions

Q. How do computational methods reconcile discrepancies in Rydberg state binding energies of DMIPA clusters?

Theoretical studies using self-interaction corrected (SIC) density functionals (e.g., Perdew-Zunger) localize charge holes in clusters, aligning with experimental Rydberg binding energies (e.g., 2.79 eV for monomer vs. 2.88 eV measured). Hybrid functionals (B3LYP) over-delocalize holes, causing deviations. Researchers should validate computational models against time-resolved photoelectron spectroscopy data to address discrepancies .

Q. What experimental techniques elucidate ultrafast energy transfer in DMIPA's excited states?

- Time-Resolved Photoelectron Spectroscopy (TRPES): Tracks 3p → 3s internal conversion (lifetime: 701 ± 45 fs) and 3s → ground-state decay (87.9 ± 10.2 ps) .

- Mass Spectrometry: Correlates fragmentation dynamics (e.g., α C-C bond cleavage) with vibrational energy redistribution post-ionization .

- Resonant Multiphoton Ionization (REMPI): Maps Rydberg electron binding energies in clusters, revealing size-dependent charge delocalization effects .

Q. How does DMIPA's azeotrope with acetone influence separation processes?

The DMIPA-acetone azeotrope (122°C, 1 atm) necessitates extractive distillation with polar solvents (e.g., glycols) to alter relative volatility. Key steps include:

- Vapor-Liquid Equilibrium (VLE) Analysis: Measure isobaric VLE data to optimize solvent selection and column design .

- Process Simulation: Use Aspen Plus® to model thermodynamic parameters (activity coefficients via NRTL) for energy-efficient separation .

Q. What mechanistic insights does DMIPA provide into non-adiabatic dynamics of tertiary amines?

DMIPA's Rydberg-valence transitions reveal:

- Conformational Flexibility: Dimers exhibit ground-state van der Waals configurations (N-N separation: 6.2 Å) vs. Rydberg-state charge-localized structures (3.7 Å), lowering binding energy by 0.2 eV .

- Cluster-Size Effects: Trimers further reduce binding energy (0.13 eV) due to dipole-induced charge delocalization, validated against ultrafast scattering experiments .

Q. How do charge localization models impact the interpretation of DMIPA's photochemical pathways?

- SIC Functionals: Predict hole localization on single molecules, aligning with experimental ionization patterns.

- PBE/B3LYP Functionals: Overestimate delocalization, misrepresenting fragmentation kinetics. Researchers should combine SIC calculations with TRPES to validate hole dynamics in clusters .

Q. Data Contradiction Analysis

Q. Why do reported Rydberg state lifetimes vary across experimental studies?

Discrepancies arise from:

- Cluster Size: Monomers exhibit shorter lifetimes (fs-ps) vs. clusters (ps-ns) due to charge delocalization slowing decay rates .

- Ionization Detection Limits: Mass spectrometry may miss ultrafast (<100 fs) processes captured by TRPES .

- Theoretical Approximations: Neglecting van der Waals interactions in smaller clusters introduces errors in binding energy calculations .

特性

IUPAC Name |

N,N-dimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-5(2)6(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOWKUTXPNPTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2033447 | |

| Record name | N,N-Dimethylisopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

996-35-0 | |

| Record name | Dimethylisopropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylisopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA4TE070J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。